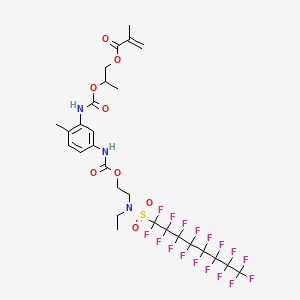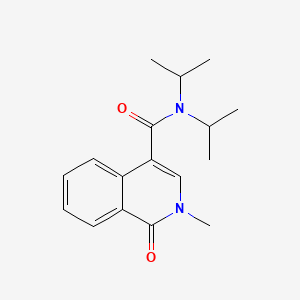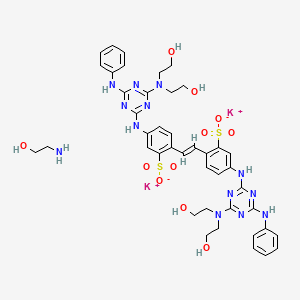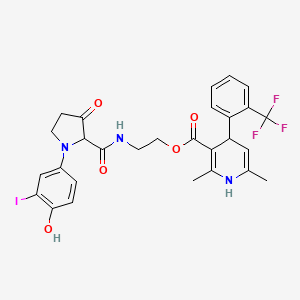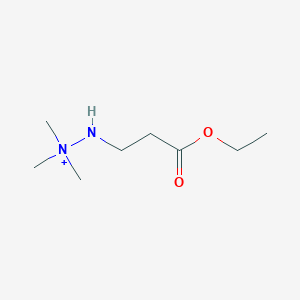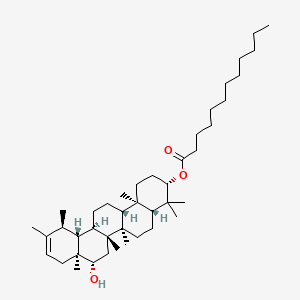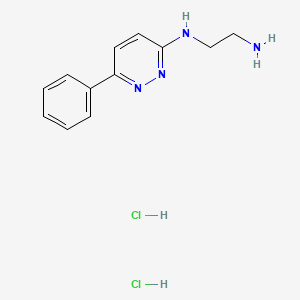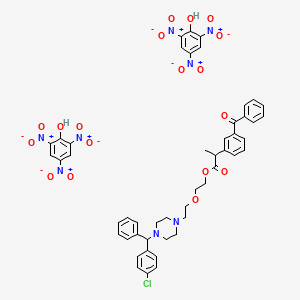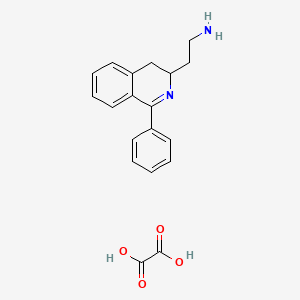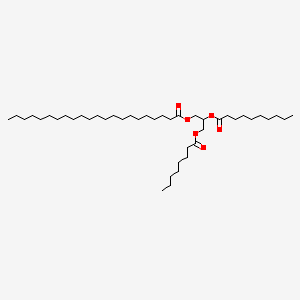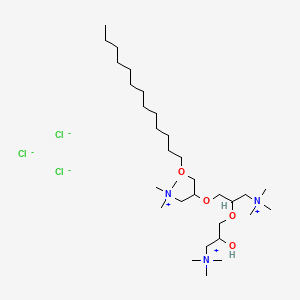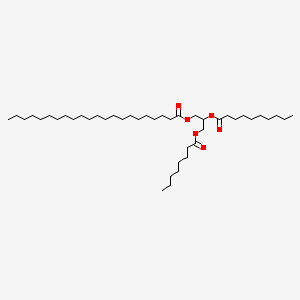
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is an ester compound formed from the esterification of docosanoic acid with a glycerol derivative. This compound is known for its unique chemical structure, which includes long-chain fatty acids, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.
化学反应分析
Types of Reactions
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: The long-chain fatty acids can be oxidized to form shorter-chain acids and other oxidation products.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and glycerol derivatives.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Alcohols corresponding to the ester groups.
科学研究应用
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle due to its lipid-like properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also be hydrolyzed by lipases, releasing docosanoic acid and glycerol derivatives, which can then participate in various metabolic pathways.
相似化合物的比较
Similar Compounds
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl palmitate
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl stearate
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl oleate
Uniqueness
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is unique due to its long-chain docosanoic acid component, which imparts distinct physical and chemical properties compared to similar compounds with shorter fatty acid chains. This uniqueness makes it particularly interesting for studies related to lipid metabolism and membrane dynamics.
属性
CAS 编号 |
141590-41-2 |
|---|---|
分子式 |
C43H82O6 |
分子量 |
695.1 g/mol |
IUPAC 名称 |
(2-decanoyloxy-3-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI 键 |
ZYVCKYNTDUMOCT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


